molecular formula C16H19N3O2 B11941077 Propanenitrile, 3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl](3-methylphenyl)amino]- CAS No. 2223-89-4

Propanenitrile, 3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl](3-methylphenyl)amino]-

Cat. No.: B11941077
CAS No.: 2223-89-4
M. Wt: 285.34 g/mol
InChI Key: SQZMCALHUSFSRR-UHFFFAOYSA-N
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Description

3-[2-(2,5-Dioxopyrrolidin-1-yl)ethylamino]propiononitrile is a complex organic compound with a molecular formula of C16H19N3O2 This compound is characterized by the presence of a pyrrolidinone ring, a nitrile group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,5-Dioxopyrrolidin-1-yl)ethylamino]propiononitrile typically involves multiple steps. One common method includes the reaction of 3-methylphenylamine with 2-bromoethyl-2,5-dioxopyrrolidine under basic conditions to form the intermediate compound. This intermediate is then reacted with acrylonitrile to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,5-Dioxopyrrolidin-1-yl)ethylamino]propiononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of substituted nitriles and amines.

Scientific Research Applications

3-[2-(2,5-Dioxopyrrolidin-1-yl)ethylamino]propiononitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(2,5-Dioxopyrrolidin-1-yl)ethylamino]propiononitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2,5-Dioxopyrrolidin-1-yl)ethylamino]propiononitrile
  • 3-[2-(2,5-Dioxopyrrolidin-1-yl)ethylamino]propiononitrile
  • 3-[2-(2,5-Dioxopyrrolidin-1-yl)ethylamino]propiononitrile

Uniqueness

Compared to similar compounds, 3-[2-(2,5-Dioxopyrrolidin-1-yl)ethylamino]propiononitrile is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

2223-89-4

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methylanilino]propanenitrile

InChI

InChI=1S/C16H19N3O2/c1-13-4-2-5-14(12-13)18(9-3-8-17)10-11-19-15(20)6-7-16(19)21/h2,4-5,12H,3,6-7,9-11H2,1H3

InChI Key

SQZMCALHUSFSRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CCC#N)CCN2C(=O)CCC2=O

Origin of Product

United States

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